Brevinin-1V is isolated from the skin secretions of various species of frogs, particularly those belonging to the genus Hylarana. The specific source for Brevinin-1V has been studied within the context of its antimicrobial properties against various pathogens.
Brevinin-1V falls under the classification of antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are generally cationic and amphipathic, which allows them to interact effectively with negatively charged bacterial membranes.
The synthesis of Brevinin-1V can be achieved through several methodologies, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, allowing for precise control over the peptide sequence.
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Following synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC). The purity is typically assessed using analytical HPLC, and the molecular weight is confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Brevinin-1V exhibits a characteristic alpha-helical structure when in solution, which is crucial for its antimicrobial activity. The presence of hydrophobic residues contributes to its membrane-disrupting capabilities.
The molecular formula and mass of Brevinin-1V can vary depending on its specific sequence. For instance, typical values for similar brevinins suggest molecular weights around 2,000–3,000 Da.
Brevinin-1V participates in various biochemical interactions, primarily with microbial membranes. The mechanism often involves electrostatic attraction followed by insertion into lipid bilayers, leading to pore formation and subsequent cell lysis.
Studies have shown that Brevinin-1V can effectively neutralize lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria. This interaction can mitigate inflammatory responses in host cells.
The antimicrobial action of Brevinin-1V primarily involves disruption of microbial cell membranes. Upon contact with bacteria, the peptide binds to the membrane through electrostatic interactions due to its cationic nature.
Experimental data indicate that Brevinin-1V can induce significant changes in membrane permeability and integrity at micromolar concentrations. This process often results in leakage of cellular contents and ultimately cell death.
Brevinin-1V is typically soluble in aqueous solutions at physiological pH. It exhibits stability across a range of temperatures but may lose activity under extreme conditions (e.g., high temperatures or extreme pH levels).
The peptide's stability can be influenced by factors such as ionic strength and the presence of organic solvents. Analytical techniques such as circular dichroism spectroscopy can be used to assess conformational changes under varying conditions.
Brevinin-1V has significant potential in biomedical research and pharmaceutical applications due to its antimicrobial properties. It is being investigated as a lead compound for developing new antibiotics against resistant strains of bacteria. Additionally, its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammatory diseases.
Brevinin-1V belongs to the extensively diversified Brevinin-1 family of antimicrobial peptides (AMPs), which originated in the Ranidae frog family. Genomic analyses reveal that Brevinin genes share a conserved precursor organization across species: a signal peptide, an acidic propiece, and a mature peptide domain. This tripartite structure is a synapomorphy unifying Eurasian and North American ranid frogs [1] [10]. Brevinin-1V specifically clusters within the "Old World" Ranidae clade, sharing a most recent common ancestor with peptides like Brevinin-1E (from Rana esculenta) and Brevinin-1DY (from Rana dybowskii). Phylogenetic reconstructions indicate that the Brevinin-1 lineage diverged from the Brevinin-2 family ~70–90 million years ago (Mya), coinciding with the Cretaceous-Paleogene boundary and the radiation of modern anurans [1] [9].
A defining feature of Brevinin-1 peptides is the C-terminal "Rana box" (Cyₛ¹⁸-(Xaa)₄-Lys-Cys²⁴), a disulfide-bridged cyclic heptapeptide present in >90% of isoforms. This domain stabilizes the amphipathic α-helical structure critical for membrane disruption. However, Brevinin-1V exemplifies structural plasticity, as some isoforms (e.g., from Rana dalmatina) exhibit deletions or substitutions in this region [10]. Genomic comparisons further identify four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) serving as phylogenetic markers across 350+ documented Brevinins [1].
Table 1: Conserved Structural Domains in Brevinin-1 Family Peptides
Domain | Position | Conservation | Functional Role |
---|---|---|---|
Signal Peptide | N-terminal | High (>90%) | Precursor secretion |
Acidic Propiece | Mid-region | Moderate (60–70%) | Neutralize peptide toxicity |
Rana Box | C-terminal | High (Brevinin-1V) | Stabilizes α-helix; membrane binding |
Invariant residues | 9,18,23,24 | Absolute | Structural integrity |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0